5-(4-chlorophenyl)-N-cyclohexyl-N-methylthieno[2,3-d]pyrimidin-4-amine
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Overview
Description
5-(4-chlorophenyl)-N-cyclohexyl-N-methylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a thieno[2,3-d]pyrimidine core, which is known for its biological activity and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-cyclohexyl-N-methylthieno[2,3-d]pyrimidin-4-amine typically involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 5-acetyl-4-aminopyrimidines.
Substitution Reactions:
N-Alkylation: The N-cyclohexyl and N-methyl groups are introduced through alkylation reactions using suitable alkyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-N-cyclohexyl-N-methylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted thieno[2,3-d]pyrimidine derivatives.
Scientific Research Applications
5-(4-chlorophenyl)-N-cyclohexyl-N-methylthieno[2,3-d]pyrimidin-4-amine has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as a cyclin-dependent kinase 2 (CDK2) inhibitor, which is a target for cancer treatment.
Biological Studies: It has been studied for its cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2.
Pharmaceutical Development: The compound is being investigated for its potential use in developing new therapeutic agents for cancer.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N-cyclohexyl-N-methylthieno[2,3-d]pyrimidin-4-amine involves inhibition of CDK2/cyclin A2 complex . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK2, preventing its interaction with substrates necessary for cell cycle progression .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also act as CDK2 inhibitors and have shown similar cytotoxic activities.
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds have been explored for their antitubercular and anticancer activities.
Uniqueness
5-(4-chlorophenyl)-N-cyclohexyl-N-methylthieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of the thieno[2,3-d]pyrimidine core, which imparts distinct biological activities and potential therapeutic benefits .
Properties
Molecular Formula |
C19H20ClN3S |
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Molecular Weight |
357.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-cyclohexyl-N-methylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H20ClN3S/c1-23(15-5-3-2-4-6-15)18-17-16(11-24-19(17)22-12-21-18)13-7-9-14(20)10-8-13/h7-12,15H,2-6H2,1H3 |
InChI Key |
RBCKKWZIOWSPSW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCCC1)C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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